molecular formula C21H24N3O4+ B11224926 1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11224926
M. Wt: 382.4 g/mol
InChI Key: LYAIXYBHUWWBLQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, substituted with ethoxyphenyl, hydroxyphenyl, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, phenol, and nitrobenzene, under conditions such as refluxing in the presence of a base or acid catalyst .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone derivative, while reduction of the nitro group yields an amine derivative.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N3O4+

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C21H24N3O4/c1-2-28-19-11-9-17(10-12-19)22-15-21(25,23-13-4-3-8-20(22)23)16-6-5-7-18(14-16)24(26)27/h5-7,9-12,14,25H,2-4,8,13,15H2,1H3/q+1

InChI Key

LYAIXYBHUWWBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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